Brac-S-pan

Descripción

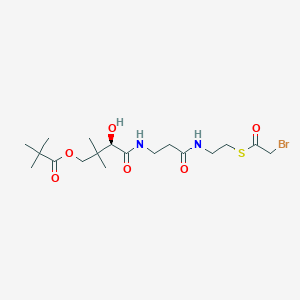

Brac-S-pan (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), indicating moderate lipophilicity . Pharmacologically, it exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications. Synthetically, this compound is produced via a palladium-catalyzed coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C .

Propiedades

Número CAS |

105514-56-5 |

|---|---|

Fórmula molecular |

C18H31BrN2O6S |

Peso molecular |

483.4 g/mol |

Nombre IUPAC |

[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |

Clave InChI |

LFFLFOKPBPEUNL-AWEZNQCLSA-N |

SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |

SMILES isomérico |

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |

SMILES canónico |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |

Sinónimos |

BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues

Brac-S-pan belongs to the aryl boronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Distinctions |

|---|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1072944-22-5 | C₆H₄BBrClO₂ | 233.25 | 2.18 | 0.28 | Lacks oxygen substituent; higher LogP |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256348-53-8 | C₆H₃BBrCl₂O₂ | 269.25 | 2.84 | 0.15 | Additional chlorine; reduced solubility |

| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Balanced lipophilicity and BBB penetration |

Structural Insights :

- Halogen Substitution: this compound’s bromine and chlorine substituents enhance electrophilicity compared to non-halogenated analogues, improving reactivity in cross-coupling reactions .

- Polarity : Its TPSA (40.46 Ų) is lower than that of carboxylated boronic acids (e.g., 4-carboxyphenylboronic acid, TPSA = 68.7 Ų), favoring membrane permeability .

Functional Analogues

Compounds with similar applications but divergent structures:

- Bortezomib (CAS 179324-69-7) : A boronic acid-based proteasome inhibitor. Unlike this compound, it contains a pyrazinyl-carbonyl group, enabling selective enzyme binding but complicating synthesis .

Research Findings and Data-Driven Insights

Pharmacological Performance

Environmental and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.